Prostaglandin D3
Overview
Description
Prostaglandin D3 (PGD3) is one of the prostaglandin D (PGD) analogues that has been synthesized and studied for its biological activities, particularly its role in inhibiting platelet aggregation. PGD3, along with PGD2 and PGD1, is part of a series of prostanoids that are derived from the enzymatic conversion of arachidonic acid. These compounds play various roles in the immune system, sleep regulation, allergy, pain sensation, and other physiological processes .
Synthesis Analysis
The synthesis of PGD3 involves the enzymatic conversion of prostaglandin H2 (PGH2) to PGD2, which is then followed by further modifications to produce PGD3. The key enzyme for the production of PGD2 is prostaglandin D synthase, which has been isolated and characterized from rat brain and other tissues. This enzyme requires sulfhydryl compounds for its activity and is stable under certain conditions . Additionally, asymmetric synthesis methods have been developed for the production of PGD receptor antagonists, which are structurally related to PGD3 and are used in the treatment of allergic rhinitis .
Molecular Structure Analysis
The molecular structure of PGD synthase, which catalyzes the formation of PGD2, has been determined through crystallographic studies. The enzyme is a member of the sigma class glutathione S-transferase (GST) family and possesses a unique three-dimensional architecture with a prominent cleft that serves as the active site for substrate binding and catalysis . This unique structure is responsible for the specific isomerization of PGH2 to PGD2, and by extension, influences the structure of PGD3.
Chemical Reactions Analysis
The chemical reactions involved in the production of PGD3 are primarily centered around the isomerization of PGH2 to PGD2 by prostaglandin D synthase. This enzyme has been shown to act upon prostaglandin G2 as well, producing compounds such as 15-hydroperoxy-prostaglandin D2 . The enzyme's activity is influenced by various factors, including the presence of sulfhydryl compounds and the pH of the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of prostaglandin D synthase, which is directly related to the synthesis of PGD3, have been extensively characterized. The enzyme from rat brain is a monomeric protein with a molecular weight of approximately 27,000 and has an isoelectric point (pI) of 4.6. It is stable across a wide pH range and is resistant to heat treatment under alkaline conditions. The enzyme's activity is optimal at pH 9.5 and has a Km value for PGH2 of 14 µM .
Scientific Research Applications
Role in Inflammatory Responses
Prostaglandins, including Prostaglandin D3, are key mediators in inflammatory responses. They are produced from arachidonic acid and are involved in modulating the inflammatory response, with potential relevance in conditions like atherosclerosis, response to vascular injury, and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Impact on Hair Growth
Prostaglandin D2, closely related to D3, has been identified as an inhibitor of hair growth, particularly in androgenetic alopecia (male pattern baldness). Its receptor, GPR44, is a potential target for developing treatments for hair loss (Garza et al., 2012).
Involvement in Asthma and Allergic Rhinitis
Prostaglandin D2 is implicated in the pathophysiology of asthma and allergic rhinitis. Studies have explored DP1 and DP2 receptor antagonists as potential treatments for these conditions, highlighting the therapeutic potential of targeting prostaglandin D2 pathways (Santini et al., 2016).
Effect on Eye Health
Prostaglandins, including PGD2, play significant roles in eye health, particularly in the treatment of glaucoma. Their action in lowering intraocular pressure makes them front-line medications for this condition (Doucette & Walter, 2017).
Interaction with Tuberculosis Infection
Prostaglandin E2, a related compound, suppresses the expression of hCAP18/LL-37 in human macrophages, impacting the body's defense against Mycobacterium tuberculosis. Understanding this interaction can guide the development of adjunctive therapies for tuberculosis (Wan et al., 2018).
Involvement in Sleep Regulation
The prostaglandin D system, including PGD2, has a notable role in sleep regulation. Studies indicate an interaction between this system and human sleep regulation, offering insights into both physiological and pathological aspects of sleep (Jordan et al., 2004).
Reproductive Functions
Prostaglandin D2 has roles in reproduction, including effects on sleep, allergic responses, and smooth muscle relaxation. These functions are important in understanding the broader physiological roles of prostaglandins in human health (Saito et al., 2002).
Safety And Hazards
Future Directions
Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have potential as candidates for the development of new therapeutic drugs for motor neuron diseases . Prostaglandins and their receptors play important roles in the occurrence and development of PAH through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-WXGBOJPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin D3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prostaglandin D3 | |
CAS RN |
71902-47-1 | |
Record name | PGD3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROSTAGLANDIN D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin D3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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